molecular formula C26H31N3O2 B11418852 (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one

(2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B11418852
M. Wt: 417.5 g/mol
InChI Key: NAYOOOHSQIKNBS-VAWYXSNFSA-N
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Description

The compound (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one is a complex organic molecule that features a combination of indole, piperazine, and phenylpropene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution of a halogenated indole derivative with 4-methylpiperazine.

    Formation of the Prop-2-en-1-one Linkage: This is typically done through a Claisen-Schmidt condensation reaction between the indole-piperazine intermediate and 4-methylbenzaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the prop-2-en-1-one linkage can be reduced to an alcohol using sodium borohydride.

    Substitution: The piperazine nitrogen can undergo alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one: is unique due to its combination of indole, piperazine, and phenylpropene structures, which confer specific chemical reactivity and potential biological activity not found in simpler compounds.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

(E)-3-[1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]indol-3-yl]-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H31N3O2/c1-20-7-9-21(10-8-20)26(31)12-11-22-17-29(25-6-4-3-5-24(22)25)19-23(30)18-28-15-13-27(2)14-16-28/h3-12,17,23,30H,13-16,18-19H2,1-2H3/b12-11+

InChI Key

NAYOOOHSQIKNBS-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC(CN4CCN(CC4)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCN(CC4)C)O

Origin of Product

United States

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